REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([C:6]([O:8][CH3:9])=[O:7])[CH2:3]1.CN1CCOCC1.F[C:18]1[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=1.O>CN(C)C=O>[N+:24]([C:21]1[CH:22]=[CH:23][C:18]([N:2]2[CH2:5][CH:4]([C:6]([O:8][CH3:9])=[O:7])[CH2:3]2)=[CH:19][CH:20]=1)([O-:26])=[O:25] |f:0.1|
|
Name
|
|
Quantity
|
1.236 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)C(=O)OC
|
Name
|
|
Quantity
|
2.338 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The collected solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CC(C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |